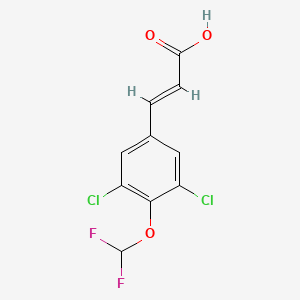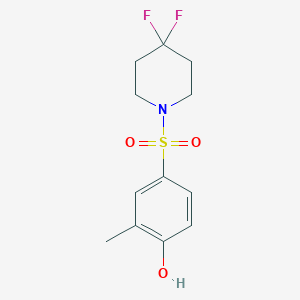
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a difluoropiperidine group attached to a sulfonyl moiety, which is further connected to a methylphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4-difluoropiperidine with sulfonyl chloride to form 4,4-difluoropiperidine-1-sulfonyl chloride . This intermediate is then reacted with 2-methylphenol under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic ring and the piperidine moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and modified piperidine derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol has found applications in several scientific research areas:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidine-1-sulfonyl)-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The difluoropiperidine moiety can form strong interactions with active sites, while the sulfonyl group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine-1-sulfonyl chloride: Shares the difluoropiperidine and sulfonyl groups but lacks the methylphenol moiety.
2-Methylphenol derivatives: Compounds with similar aromatic structures but different substituents on the phenol ring.
Uniqueness
The presence of both the difluoropiperidine and sulfonyl groups, along with the methylphenol ring, makes it a versatile compound for various scientific and industrial uses .
Properties
Molecular Formula |
C12H15F2NO3S |
|---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)sulfonyl-2-methylphenol |
InChI |
InChI=1S/C12H15F2NO3S/c1-9-8-10(2-3-11(9)16)19(17,18)15-6-4-12(13,14)5-7-15/h2-3,8,16H,4-7H2,1H3 |
InChI Key |
MDOWMXBKVBNXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


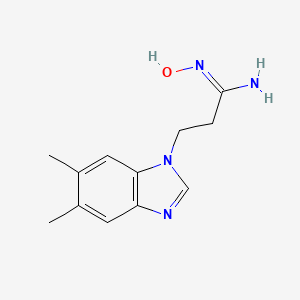
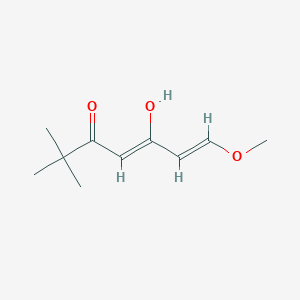
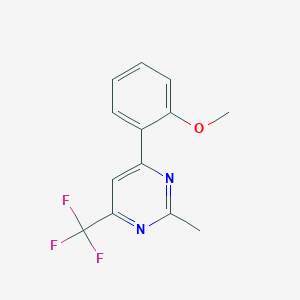
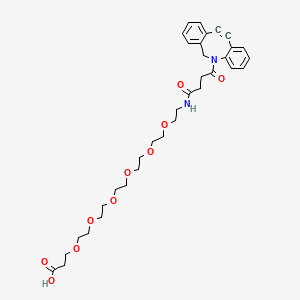

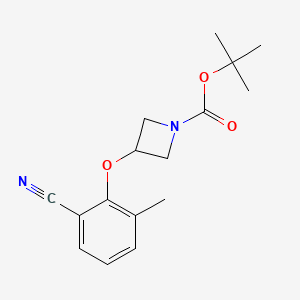
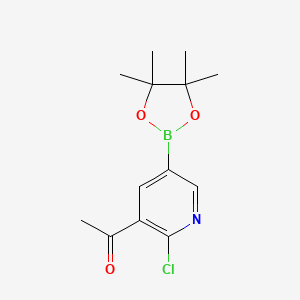
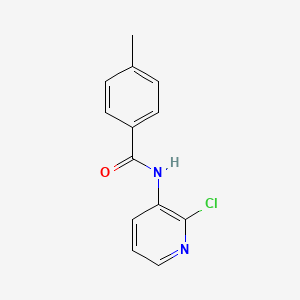
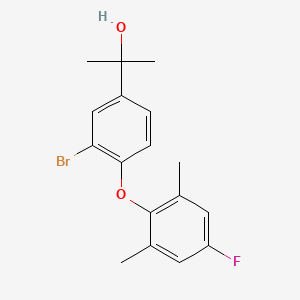
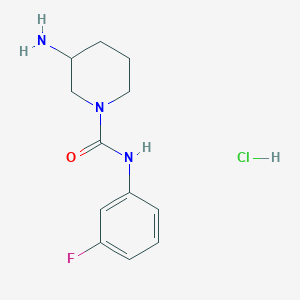
![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
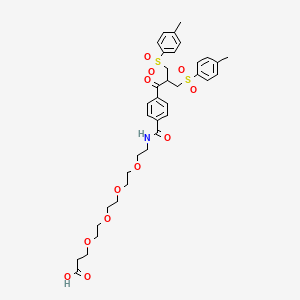
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
